molecular formula C20H16FN3O3S B2453808 2-(1-(3-(2-Fluorophenyl)-1,2,4-oxadiazol-5-yl)-3-(methylthio)propyl)isoindoline-1,3-dione CAS No. 1809474-40-5

2-(1-(3-(2-Fluorophenyl)-1,2,4-oxadiazol-5-yl)-3-(methylthio)propyl)isoindoline-1,3-dione

Cat. No.: B2453808
CAS No.: 1809474-40-5
M. Wt: 397.42
InChI Key: ZTUPNYBBCCWTIA-UHFFFAOYSA-N
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Description

2-(1-(3-(2-Fluorophenyl)-1,2,4-oxadiazol-5-yl)-3-(methylthio)propyl)isoindoline-1,3-dione is a useful research compound. Its molecular formula is C20H16FN3O3S and its molecular weight is 397.42. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Properties

  • A novel method for synthesizing compounds related to 2-(1-(3-(2-Fluorophenyl)-1,2,4-oxadiazol-5-yl)-3-(methylthio)propyl)isoindoline-1,3-dione has been developed, using thermal heterocyclization and base-promoted cycle-opening techniques. This method provides a high yield and purity of the product, demonstrating its potential in chemical synthesis and pharmaceutical applications (Tkachuk et al., 2020).

Biological Activities

  • Isoindoline-1,3-dione derivatives, which are structurally related to the compound , have been studied for their antimicrobial activities. For instance, certain derivatives have shown moderate antimicrobial activity against organisms like S. aureus and C. albicans, indicating potential use in the development of new antimicrobial agents (Ghabbour & Qabeel, 2016).

Herbicidal Applications

  • Derivatives of Isoindoline-1,3-dione have been explored for their herbicidal activity. For example, certain compounds have shown significant herbicidal properties comparable to commercial herbicides, suggesting potential agricultural applications (Huang et al., 2005).

Molecular Docking and Computational Studies

  • Molecular docking studies on Isoindoline-1,3-dione derivatives have provided insights into their interaction with biological targets, indicating their potential in drug discovery and development (Sirgamalla & Boda, 2019).

Development of Antibacterial Agents

  • The synthesis of enantiopure Isoindoline-1,3-dione derivatives has been achieved, with potential applications in developing new antibacterial agents. This highlights the compound's relevance in addressing bacterial resistance issues (Rajesh et al., 2011).

Protoporphyrinogen Oxidase Inhibition for Herbicide Development

  • Isoindoline-1,3-dione derivatives have been identified as potent protoporphyrinogen oxidase inhibitors, useful in the development of new herbicides (Jiang et al., 2011).

Structural Analysis and Characterization

  • Advanced techniques like X-ray crystallography and NMR spectroscopy have been employed to characterize the structure of Isoindoline-1,3-dione derivatives, which is crucial for understanding their chemical behavior and potential applications (Vesek et al., 2012).

Potential in Cancer Research

  • Some Isoindoline-1,3-dione derivatives have been studied for their potential anti-prostate cancer properties, highlighting the compound's possible application in oncology research and treatment (Saravanan et al., 2017).

Properties

IUPAC Name

2-[1-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-3-methylsulfanylpropyl]isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16FN3O3S/c1-28-11-10-16(24-19(25)12-6-2-3-7-13(12)20(24)26)18-22-17(23-27-18)14-8-4-5-9-15(14)21/h2-9,16H,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTUPNYBBCCWTIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSCCC(C1=NC(=NO1)C2=CC=CC=C2F)N3C(=O)C4=CC=CC=C4C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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